molecular formula C30H40F2O7 B12760279 Butecort CAS No. 38965-31-0

Butecort

Cat. No.: B12760279
CAS No.: 38965-31-0
M. Wt: 550.6 g/mol
InChI Key: ABYHIIVPZPOTTD-WYBVKUDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Budesonide is synthesized through a multi-step process that involves the formation of its core steroid structure followed by specific functional group modifications. The synthesis typically starts with the steroid nucleus, which undergoes various chemical transformations, including hydroxylation, oxidation, and esterification, to yield the final product .

Industrial Production Methods

Industrial production of budesonide involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards. The final product is formulated into different dosage forms, such as inhalers and pills, for clinical use .

Chemical Reactions Analysis

Types of Reactions

Budesonide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of budesonide include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and esterification agents like acetic anhydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various intermediates with modified functional groups, ultimately leading to the final budesonide compound. These intermediates are crucial for achieving the specific pharmacological properties of budesonide .

Scientific Research Applications

Budesonide has a wide range of scientific research applications, including:

    Chemistry: Studying the chemical properties and reactivity of glucocorticoids.

    Biology: Investigating the biological effects of glucocorticoids on cellular processes and gene expression.

    Medicine: Developing new therapeutic formulations and delivery methods for inflammatory diseases.

    Industry: Producing high-quality pharmaceutical products for clinical use.

Mechanism of Action

Budesonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The primary molecular targets include cytokines, chemokines, and adhesion molecules, which play key roles in the inflammatory process . The overall effect is a reduction in inflammation and immune response, providing relief from symptoms associated with various inflammatory conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to budesonide include other glucocorticoids such as:

  • Prednisone
  • Dexamethasone
  • Hydrocortisone
  • Fluticasone

Uniqueness of Budesonide

Budesonide is unique among glucocorticoids due to its high topical potency and low systemic bioavailability. This makes it particularly effective for localized treatment of inflammatory conditions with minimal systemic side effects . Additionally, budesonide has a favorable safety profile, making it suitable for long-term use in chronic conditions .

Properties

CAS No.

38965-31-0

Molecular Formula

C30H40F2O7

Molecular Weight

550.6 g/mol

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate

InChI

InChI=1S/C30H40F2O7/c1-25(2,3)14-24(36)37-15-22(35)30-23(38-26(4,5)39-30)12-17-18-11-20(31)19-10-16(33)8-9-27(19,6)29(18,32)21(34)13-28(17,30)7/h8-10,17-18,20-21,23,34H,11-15H2,1-7H3/t17-,18-,20-,21-,23+,27-,28-,29-,30+/m0/s1

InChI Key

ABYHIIVPZPOTTD-WYBVKUDASA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)CC(C)(C)C)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.